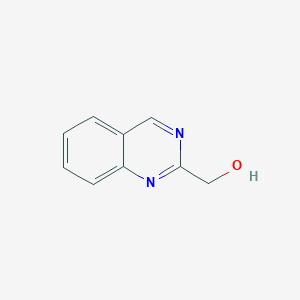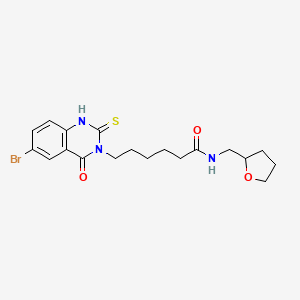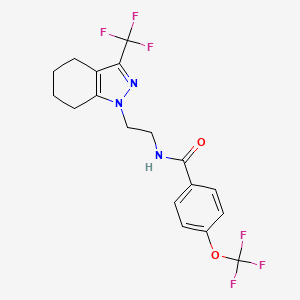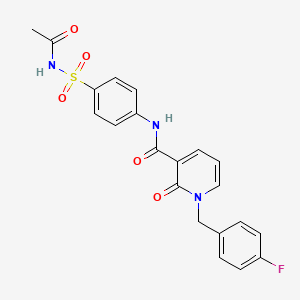
4-Hydroxy-a-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-a-methylquinazoline is a heterocyclic compound belonging to the quinazoline family. It is a derivative of 4-Methylquinazoline .
Synthesis Analysis
The synthesis of 4-Hydroxy-a-methylquinazoline involves various methods. One common approach involves amidation of 2-aminobenzoic acid derivatives . Another method involves the reaction of the corresponding hydrazide and 3-methoxybenzaldehyde, leading to the formation of quinazolin-4(3H)-one . An alternative synthesis from 4-hydroxy-2-methylquinazoline involves propargylation of the hydroxyl group with propargyl bromide in the presence of potassium carbonate .Chemical Reactions Analysis
Quinazoline derivatives, including 4-Hydroxy-a-methylquinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The presence of the 2-styryl group resulted in significantly reduced yields of the corresponding benzodiazepine derivatives compared to the products of the reaction of analogous 2-phenyl-4-methylquinazoline .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy-α-methylquinazoline, focusing on six unique fields:
Anticancer Agents
4-Hydroxy-α-methylquinazoline derivatives have shown significant potential as anticancer agents. These compounds can inhibit various cancer cell lines by interfering with critical cellular pathways. For instance, they have been studied for their ability to inhibit PI3K and HDAC, which are crucial for cancer cell survival and proliferation . This dual inhibition approach is promising for developing novel anticancer therapies.
Antimicrobial Agents
Research has demonstrated that 4-Hydroxy-α-methylquinazoline derivatives possess potent antimicrobial properties. These compounds can act against a wide range of bacterial and fungal pathogens. Their mechanism often involves disrupting the microbial cell wall synthesis or interfering with essential enzymatic processes, making them valuable in treating infections resistant to conventional antibiotics .
Anti-inflammatory Agents
4-Hydroxy-α-methylquinazoline compounds have been explored for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which play a pivotal role in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
The neuroprotective effects of 4-Hydroxy-α-methylquinazoline derivatives are another area of active research. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating signaling pathways involved in cell survival, they offer a promising approach to neuroprotection .
Antimalarial Agents
4-Hydroxy-α-methylquinazoline derivatives have also been investigated for their antimalarial properties. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria. By targeting specific enzymes and pathways essential for the parasite’s survival, they offer a potential therapeutic option for malaria treatment .
将来の方向性
作用機序
Target of Action
4-Hydroxy-a-methylquinazoline is a derivative of quinazoline, a class of compounds that have been associated with a wide range of biological and pharmacological activities Quinazoline derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins, playing a significant role in numerous biological processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, often related to their targets’ functions . For instance, some quinazoline derivatives have been found to inhibit enzymes involved in critical biochemical pathways, leading to downstream effects such as the suppression of disease-related processes .
Pharmacokinetics
Quinazoline derivatives are generally known for their good pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion, significantly impact a compound’s bioavailability and therapeutic potential.
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . These effects are often the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinazoline derivatives
特性
IUPAC Name |
quinazolin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-5,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNBLSVLSJYVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-a-methylquinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide](/img/structure/B2843883.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2843884.png)


![4-(N,N-dipropylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2843888.png)


![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(methylthio)benzamide](/img/structure/B2843894.png)
![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)

![1-(Azepan-1-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2843900.png)
